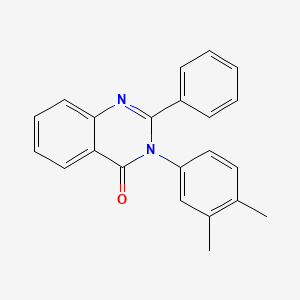

3-(3,4-dimethylphenyl)-2-phenyl-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazolinones are a class of heterocyclic aromatic organic compounds that exhibit a wide range of biological and chemical properties. The compound 3-(3,4-dimethylphenyl)-2-phenyl-4(3H)-quinazolinone is part of this family, known for its diverse chemical reactions and potential applications in various fields of chemistry and pharmacology, excluding its drug use and dosage or side effects.

Synthesis Analysis

The synthesis of quinazolinones involves cyclization reactions and modifications to introduce various substituents into the quinazolinone nucleus. For example, the synthesis of 4-substituted 3,4-dihydro-2(1H)-quinazolinones includes polyphosphoric acid-induced cyclization with carboxylic acids to achieve modification at the 4-position of the quinazolinone skeleton. Starting materials such as 1-(3,4-dimethoxyphenyl)-3-phenylurea are prepared from the phenylisocyanate and 3,4-dimethoxyaniline (Ivanov et al., 2006).

Molecular Structure Analysis

Quinazolinones can exhibit various molecular conformations and packing in the solid state, influenced by their molecular structure. For instance, the crystal structure analysis of related quinazolinone compounds has revealed staggered conformation with the quinazoline fragment and the phenyl ring in an anti-arrangement, and molecules are associated in dimers through hydrogen bonds (Quevedo et al., 2017).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of different substituents. For example, 3-amino-2-methyl-4(3H)-quinazolinone has been doubly lithiated on nitrogen and in the 2-methyl group, reacting with electrophiles to give substituted derivatives (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinones, such as their solid-state fluorescence and selective metal-ion-sensor properties, can vary depending on their molecular structure. For example, 2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone shows intense fluorescence in solution and selectively detects Zn(2+) and Cd(2+) ions in dimethyl formamide (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity and potential biological activities, are subjects of ongoing research. Studies have shown that modifications on the quinazolinone ring, such as the introduction of methoxy groups or changes at the 3-position, can significantly affect their biological activity, including hypolipidemic activities (Kurogi et al., 1996).

科学的研究の応用

Synthesis and Chemical Properties

Recent advancements in the synthesis of 4(3H)-quinazolinones have shown their broad applicability in various fields due to their antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. These compounds are synthesized through new routes and strategies, enhancing their utility in scientific research (Lin He et al., 2014). Additionally, the development of asymmetric synthesis techniques for isotopic atropisomers based on ortho-CH3/CD3 discrimination has been reported, providing high enantio- and diastereomeric purities, which are crucial for detailed structural and functional studies (Shotaro Miwa et al., 2022).

Sensor Development

Quinazolinone derivatives have been employed in the development of fluorescent chemical sensors, particularly for the detection of Fe3+ ions. These sensors operate by blocking the intramolecular proton transfer reactions of the quinazolinone derivatives, offering a sensitive and selective method for metal ion detection (Xiaobing Zhang et al., 2007). Another study demonstrated the polymorph-dependent solid-state fluorescence of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone, indicating its potential as a selective metal-ion sensor, particularly for Zn2+ and Cd2+ ions (S. P. Anthony, 2012).

Corrosion Inhibition

Research has identified novel quinazolinone derivatives as effective corrosion inhibitors for mild steel in acidic medium, showcasing the chemical versatility of quinazolinone derivatives beyond biological applications. These studies employ electrochemical methods, surface analysis, and computational approaches to understand the inhibition mechanisms, revealing the formation of protective layers on metal surfaces (N. Errahmany et al., 2020).

Biological Activities

Quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing promising results in comparison to standard drugs, thus indicating their potential in medical research (P. Rani et al., 2002). Furthermore, the synthesis and structural analysis of quinazolinone derivatives have contributed to a better understanding of their physical and chemical properties, which is crucial for their application in various scientific fields (Rodolfo Quevedo et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

3-(3,4-dimethylphenyl)-2-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O/c1-15-12-13-18(14-16(15)2)24-21(17-8-4-3-5-9-17)23-20-11-7-6-10-19(20)22(24)25/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRLQYPEOXHHNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylphenyl)-2-phenylquinazolin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)

![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)

![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)

![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)

![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)